
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide, also known as BTF, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. BTF has been found to target specific proteins involved in disease pathways, making it a promising candidate for drug development.
Scientific Research Applications
Antibacterial and Antituberculosis Applications
Research has shown interest in new molecules for improving chemotherapy of tuberculosis (TB), highlighting the exploration of new drugs with potential antibacterial and antimicrobial activity. Studies on rifamycins, fluoroquinolones (like moxifloxacin), and compounds like clofazimine have been re-evaluated for their efficacy against TB, suggesting a broad interest in identifying novel compounds with potential to treat resistant strains of bacteria and TB. These efforts underscore the continuous search for more effective treatments in the face of emerging drug resistance (Grosset, Singer, & Bishai, 2012).
Enzymatic Degradation of Pollutants
The enzymatic approach to the remediation or degradation of organic pollutants, especially in wastewater, has attracted much interest. This involves the use of enzymes in conjunction with redox mediators to enhance the degradation efficiency of recalcitrant compounds. Such research indicates a growing interest in applying biochemical methods for environmental cleanup, where novel compounds could play a role as mediators or as part of the enzymatic reaction processes (Husain & Husain, 2007).
Antioxidant Activity Determination
Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. The review of tests like ORAC, HORAC, TRAP, and TOSC, as well as electron transfer-based tests such as CUPRAC and FRAP, highlights the scientific community's effort to accurately measure the antioxidant potential of compounds. This area of research is significant for understanding how novel compounds can mitigate oxidative stress, which is related to numerous chronic diseases (Munteanu & Apetrei, 2021).
Anti-inflammatory and Anticancer Properties of Plant Alkaloids
The immunomodulatory effects and mechanisms of plant alkaloids, such as tetrandrine from Stephania tetrandra, in autoimmune diseases highlight the potential of natural and synthetic compounds in modulating immune responses. This is particularly relevant for conditions like rheumatoid arthritis, suggesting that similar compounds could be explored for their immunosuppressive and potentially therapeutic effects in autoimmune and inflammatory diseases (Lai, 2002).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c24-20-13-17(25)7-9-19(20)23(29)26-18-8-10-21-16(12-18)6-11-22(28)27(21)14-15-4-2-1-3-5-15/h1-5,7-10,12-13H,6,11,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZMXIRPDTVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


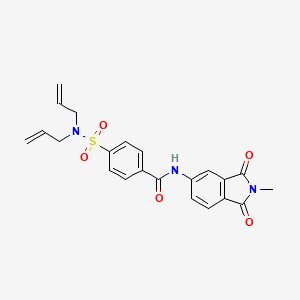
![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)

![6-butyl-3-{[4-(4-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2961485.png)
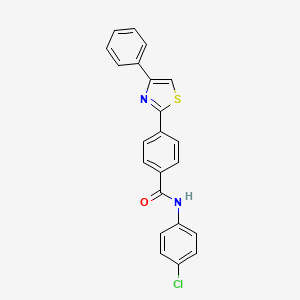
![Methyl (E)-4-[(6-methylsulfonylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B2961488.png)
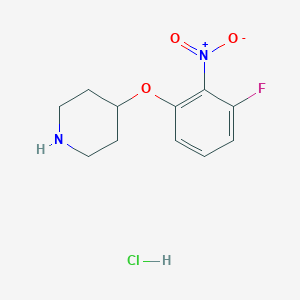
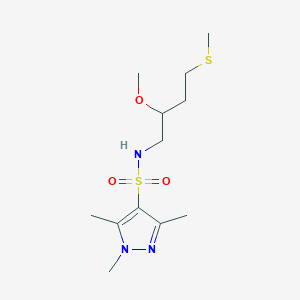
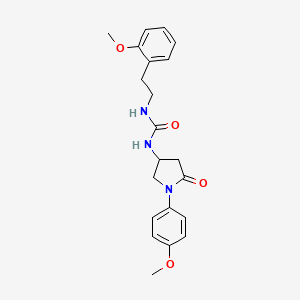
![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)
![2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2961499.png)